molecular formula C11H15FO B7878863 2-(4-Fluoro-3-methylphenyl)-2-butanol

2-(4-Fluoro-3-methylphenyl)-2-butanol

Cat. No.: B7878863
M. Wt: 182.23 g/mol
InChI Key: ORFZGMHWHPBROA-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-methylphenyl)-2-butanol is an organic compound characterized by a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a butanol group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Grignard Reaction: The compound can be synthesized by reacting 4-fluoro-3-methylbenzene with magnesium to form a Grignard reagent, which is then reacted with butanal to produce this compound.

  • Reduction of Ketones: Another method involves the reduction of 2-(4-fluoro-3-methylphenyl)-2-butanone using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale Grignard reactions or catalytic hydrogenation processes. These methods ensure high yield and purity, making the compound suitable for various applications.

Types of Reactions:

  • Oxidation: this compound can be oxidized to form 2-(4-fluoro-3-methylphenyl)-2-butanone using oxidizing agents like chromic acid or potassium permanganate.

  • Reduction: The compound can be reduced to form 2-(4-fluoro-3-methylphenyl)-1-butanol using reducing agents like lithium aluminum hydride.

  • Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Chromic acid, potassium permanganate, and reflux conditions.

  • Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous conditions.

  • Substitution: Halides, strong bases, and polar aprotic solvents.

Major Products Formed:

  • Oxidation: 2-(4-Fluoro-3-methylphenyl)-2-butanone.

  • Reduction: 2-(4-Fluoro-3-methylphenyl)-1-butanol.

  • Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(4-Fluoro-3-methylphenyl)-2-butanol is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the creation of more complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-(4-Fluoro-3-methylphenyl)-2-butanol exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • 2-(3-Fluoro-4-methylphenyl)-2-butanol

  • 2-(4-Fluoro-2-methylphenyl)-2-butanol

  • 2-(3-Fluoro-2-methylphenyl)-2-butanol

Uniqueness: 2-(4-Fluoro-3-methylphenyl)-2-butanol is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positioning can lead to different biological and chemical properties compared to its similar compounds.

Properties

IUPAC Name

2-(4-fluoro-3-methylphenyl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO/c1-4-11(3,13)9-5-6-10(12)8(2)7-9/h5-7,13H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFZGMHWHPBROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC(=C(C=C1)F)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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